1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a fluoroethyl group, two methyl groups, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dimethylpyrazole with 2-fluoroethyl bromide, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug candidate, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
- 1-(2-Fluoroethyl)-2-iodobenzene
- 1-(2-Fluoroethyl)-1H-pyrazole
- 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole
Uniqueness: 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the fluoroethyl and aldehyde groups on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-fluoroethyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c1-6-8(5-12)7(2)11(10-6)4-3-9/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEKTUKLDOASPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCF)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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